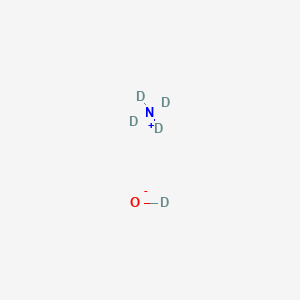![molecular formula C7H8Cl2Ru B13818985 (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer: is an organometallic compound that features a ruthenium center coordinated to a bicyclo[2.2.1]hepta-2,5-diene ligand and two chlorine atoms. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer typically involves the reaction of ruthenium trichloride with bicyclo[2.2.1]hepta-2,5-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chlorine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(iii) or ruthenium(iv) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
科学的研究の応用
Chemistry: In chemistry, (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is used as a catalyst in various organic reactions, including hydrogenation, hydrosilylation, and polymerization .
Biology and Medicine: It is being studied for its potential use in drug delivery systems and as an anticancer agent .
Industry: In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for processes that require high efficiency and selectivity .
作用機序
The mechanism by which (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
- Dichloro(1,5-cyclooctadiene)ruthenium(ii) polymer
- Dichloro(p-cymene)ruthenium(ii) dimer
- Hexacarbonyldi(chloro)dichlorodiruthenium(ii)
Uniqueness: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is unique due to its specific ligand structure, which imparts distinct catalytic properties. Compared to similar compounds, it offers different reactivity and selectivity profiles, making it suitable for specific applications where other ruthenium complexes may not be as effective .
特性
分子式 |
C7H8Cl2Ru |
|---|---|
分子量 |
264.1 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene;dichlororuthenium |
InChI |
InChI=1S/C7H8.2ClH.Ru/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 |
InChIキー |
SPWWQFJJSFIUHB-UHFFFAOYSA-L |
正規SMILES |
C1C2C=CC1C=C2.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



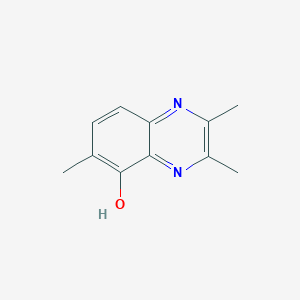
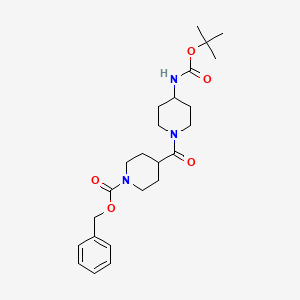
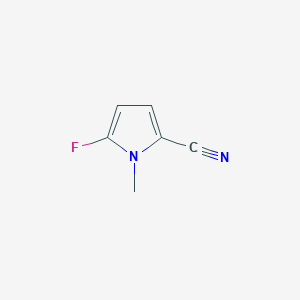
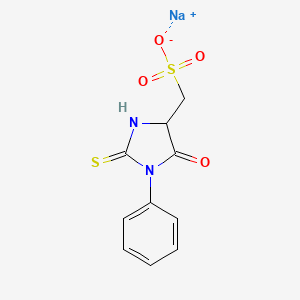
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
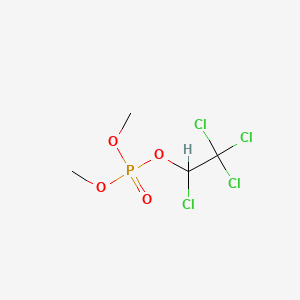
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
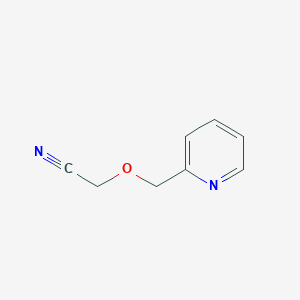
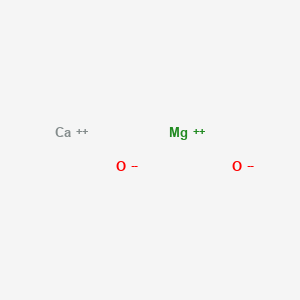
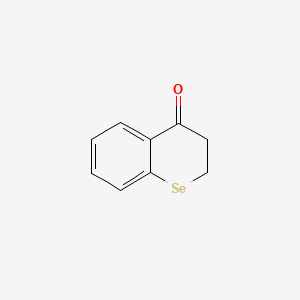
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
